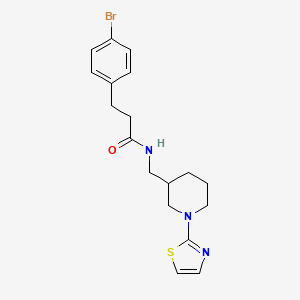

3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3OS/c19-16-6-3-14(4-7-16)5-8-17(23)21-12-15-2-1-10-22(13-15)18-20-9-11-24-18/h3-4,6-7,9,11,15H,1-2,5,8,10,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEKPXHERGCXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form 4-bromophenyl.

Thiazole Ring Formation: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.

Piperidine Derivative Synthesis: The piperidine ring is prepared by reacting a suitable amine with a cyclic ketone.

Coupling Reactions: The bromophenyl intermediate, thiazole ring, and piperidine derivative are then coupled through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated the potential of thiazole derivatives, including compounds similar to 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide , in cancer treatment. For instance, thiazole-bearing compounds have demonstrated efficacy against various cancer cell lines such as PC3, MCF-7, HepG2, and Hep-2. One study highlighted that a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 0.71 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to the target compound were synthesized and tested, revealing significant antimicrobial activity comparable to that of established antibiotics like norfloxacin . The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity.

Anticonvulsant Effects

Research into thiazole derivatives has uncovered their potential as anticonvulsants. For example, several thiazole-integrated compounds were analyzed for their anticonvulsant properties in animal models. Certain derivatives displayed significant protection against seizures at lower doses than standard medications . The structure of these compounds often plays a critical role in their pharmacological activity.

Synthesis and Structure-Activity Relationships

The synthesis of This compound typically involves multi-step processes that include reactions such as alkylation and condensation. The synthesis pathway often starts with the preparation of thiazole derivatives followed by coupling with piperidine moieties .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the thiazole ring and substituents on the phenyl group significantly influence biological activity. For example, para-substituted phenyl groups enhance anticonvulsant activity, while specific substitutions can improve anticancer efficacy . The incorporation of bromine atoms has been linked to increased potency in various biological assays.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Thiazole-pyridine hybrids showed IC50 values lower than 1 μM against breast cancer cells. |

| Study 2 | Antimicrobial Effects | Compounds exhibited MIC values comparable to norfloxacin against Staphylococcus epidermidis. |

| Study 3 | Anticonvulsant Properties | Certain derivatives provided protection in seizure models at doses significantly lower than ethosuximide. |

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the thiazole and piperidine moieties play crucial roles in its activity.

Comparison with Similar Compounds

Analysis:

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine in the target compound (electron-withdrawing) contrasts with the fluorine in Compound 31 (moderately electron-withdrawing) and the indole in Compound 9 (electron-rich). Bromine’s higher lipophilicity may enhance blood-brain barrier penetration compared to fluorine .

- Heterocyclic Diversity : The thiazole in the target compound and Compound 31 provides rigidity and hydrogen-bonding capacity, whereas the pyridine in introduces basicity, altering solubility and target interactions.

- Piperidine Substitution : The thiazol-2-yl group on piperidine in the target compound may induce conformational strain compared to unsubstituted piperidines, affecting receptor binding .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituents

| Property | Target Compound | Compound 31 | Compound 9 |

|---|---|---|---|

| Molecular Weight | ~435 g/mol | ~358 g/mol | ~365 g/mol |

| logP | ~3.5 (high lipophilicity) | ~2.8 | ~2.5 |

| Solubility (aq.) | Low (bromine) | Moderate (fluorine) | Moderate (indole) |

Biological Activity

The compound 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a 4-bromophenyl group, a thiazole moiety, and a piperidine ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The presence of the thiazole ring in the compound may enhance its activity against various bacterial strains. For instance, thiazole-containing compounds have shown significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 4-(6-amino-3,5-dicyano) | E. coli | 16 µg/mL |

| 2-(1H-imidazol-4-yl) | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of key cellular pathways responsible for proliferation and survival .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of the compound on MCF-7 breast cancer cells, it was observed that it induced apoptosis at concentrations above 10 µM, with an IC50 value of approximately 8 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the bromophenyl and thiazole substituents have been shown to significantly impact potency.

Key Findings:

- Bromine Substitution: The presence of bromine on the phenyl ring enhances lipophilicity and may improve membrane permeability.

- Thiazole Ring: Modifications on the thiazole nitrogen can lead to increased interaction with target proteins involved in cancer progression .

- Piperidine Linkage: The piperidine moiety contributes to binding affinity at various receptors, including those involved in neurotransmission and cell signaling .

Q & A

Q. What are the critical steps in synthesizing 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Intermediate preparation : Bromophenyl and thiazole-piperidine intermediates are synthesized separately. For the thiazole-piperidine moiety, cyclization of 2-aminothiazole derivatives with ketones/aldehydes is typical .

- Coupling reactions : Amide bond formation between intermediates via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .

- Optimization : Adjust reaction temperature (e.g., 0–60°C), solvent polarity (DMF for solubility vs. ethanol for selectivity), and catalysts (e.g., triethylamine for pH control). Monitor progress via TLC and purify using column chromatography .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for bromophenyl aromatic protons (δ 7.2–7.6 ppm), thiazole protons (δ 7.8–8.2 ppm), and piperidine methylene (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm and aromatic carbons (110–140 ppm) .

- IR : Strong absorbance for amide C=O (~1650 cm⁻¹) and C-Br (600–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~448 for C₁₈H₂₀BrN₃OS) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels, comparing binding affinity (Kᵢ) to reference compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-bromophenyl and thiazole-piperidine groups?

- Methodological Answer :

- Analog Synthesis : Replace bromine with Cl, F, or H; modify piperidine substitution (e.g., methyl vs. ethyl groups) .

- Activity Profiling : Test analogs in enzymatic/cellular assays. For example, bromophenyl derivatives often show enhanced lipophilicity and target binding compared to non-halogenated analogs .

- Computational Analysis : Molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., kinases) and quantify interactions (H-bonding, π-π stacking) .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and ionic strength .

- Orthogonal Validation : Confirm enzyme inhibition using both fluorescence-based and HPLC-MS detection .

- Impurity Analysis : Use HPLC-PDA to rule out side products (e.g., dehalogenated byproducts) affecting activity .

Q. How can computational chemistry predict pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate compound-membrane interactions (e.g., POPC lipid bilayers) to assess permeability .

- In Vitro Validation : Compare predictions with Caco-2 cell permeability assays and microsomal stability tests .

Q. What experimental designs are suitable for investigating metabolic stability in hepatic models?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .

- Metabolite Identification : High-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Screening : Fluorescent probe assays (e.g., CYP3A4 with midazolam) to assess enzyme inhibition potential .

Data Analysis & Optimization

Q. How should researchers analyze conflicting cytotoxicity data between 2D vs. 3D cell culture models?

- Methodological Answer :

- Model Comparison : Test compound in monolayer (2D) vs. spheroid (3D) cultures. 3D models often show reduced drug penetration, requiring higher EC₅₀ values .

- Imaging Validation : Use confocal microscopy with fluorescent probes (e.g., Hoechst 33342) to visualize compound distribution in spheroids .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for EC₅₀ .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.